Stemar-13-ene is a naturally occurring diterpene compound primarily derived from various plant sources, particularly those in the family Asteraceae. It is recognized for its structural complexity and potential biological activities, including roles in plant defense mechanisms. The compound has garnered interest in both synthetic organic chemistry and natural product research due to its unique molecular structure and potential applications.
Stemar-13-ene is isolated from plants such as Stemodia chilensis, where it plays a role in the plant's defense system against pathogens. The synthesis of this compound has been studied extensively, with various methods developed to produce it from simpler precursors, including the use of chiral templates like podocarpic acid .
Stemar-13-ene belongs to the class of diterpenes, which are characterized by their formation from four isoprene units. Diterpenes can be further classified based on their structural features and functional groups, with stemar-13-ene being categorized under the stemarane type due to its specific carbon skeleton.
The synthesis of Stemar-13-ene has been approached through several methodologies, often involving complex organic transformations.
Stemar-13-ene features a complex molecular structure characterized by multiple rings and stereocenters. Its molecular formula is C20H34, indicating that it contains 20 carbon atoms and 34 hydrogen atoms.
Stemar-13-ene can participate in various chemical reactions owing to its functional groups and structural features:
The reactions involving Stemar-13-ene often require specific conditions such as temperature control and the presence of catalysts to ensure high selectivity and yield.
The biological activity of Stemar-13-ene is thought to be linked to its role as a phytoalexin in plants, providing defense against pathogens. The mechanism involves:
Research suggests that stemar-13-ene may influence signaling pathways in plants that lead to enhanced resistance against biotic stressors .
Relevant analyses include spectroscopic methods (NMR, IR) used for structural elucidation and purity assessment.
Stemar-13-ene has several scientific uses:
OsDTC2 (Oryza sativa Diterpene Cyclase 2) is a class I diterpene cyclase that catalyzes the committed step in stemar-13-ene biosynthesis. This enzyme functions as stemar-13-ene synthase (EC 4.2.3.33), converting 9α-copalyl diphosphate (9α-CPP) into the tetracyclic hydrocarbon stemar-13-ene through a concerted carbocation cascade mechanism [1] [10]. The reaction involves ionization-dependent depyrophorylation of 9α-CPP, generating a tertiary carbocation that undergoes ring rearrangements, including a distinctive 1,2-hydride shift from C-9 to C-8, followed by Wagner-Meerwein rearrangements that establish the characteristic stemarane skeleton with its trans-fused A/B rings and bicyclo[3.2.1]octane C/D system [3] [7]. Recombinant OsDTC2, expressed as a glutathione S-transferase fusion protein in Escherichia coli, demonstrates strict dependency on Mg²⁺ as a cofactor and exhibits optimal activity at pH 7.5–8.5 [1]. The enzyme's catalytic efficiency (kcat/Km = 1.2 × 10³ M⁻¹s⁻¹) underscores its specialization within rice diterpenoid metabolism [2].
Table 1: Enzymatic Characteristics of Stemar-13-ene Synthase (OsDTC2)
Property | Value/Characteristic | Biological Significance |
---|---|---|
Systematic Name | 9α-copalyl-diphosphate diphosphate-lyase | Precursor commitment to stemarane pathway |
EC Number | 4.2.3.33 | Official classification of catalytic activity |
Protein Aliases | OsK8, OsKL8, OsKS8, stemarene synthase | Reflecting historical discovery contexts |
Reaction Catalyzed | 9α-CPP → stemar-13-ene + diphosphate | Committed step in oryzalexin S biosynthesis |
Catalytic Mechanism | Mg²⁺-dependent ionization-depyrophorylation | Universal diterpene cyclase activation strategy |
pH Optimum | 7.5–8.5 | Compatible with cytosolic environment |
OsDTC2 exhibits absolute substrate specificity for 9α-copalyl diphosphate (syn-CPP), distinguishing it from other rice diterpene cyclases that utilize ent-CPP [1] [9]. The enzyme shows no catalytic activity toward ent-copalyl diphosphate or uncyclized geranylgeranyl diphosphate (GGPP), confirming its dedicated role in the 9α-CPP-derived metabolic branch [9]. This specificity is determined by precise terpene synthase motifs in the active site cavity that sterically accommodate the 9α-CPP conformation while excluding ent-CPP isomers [7]. Kinetic analyses reveal a Km of 8.3 µM for 9α-CPP, indicating high-affinity binding that facilitates efficient substrate channeling from upstream cyclases like OsCPS4, which produces 9α-CPP from GGPP [1] [9]. The product profile (>95% stemar-13-ene with trace β-stemarene) confirms the enzyme's fidelity in generating the specific hydrocarbon precursor required for oryzalexin S biosynthesis [3].
OsDTC2 transcription is robustly induced by pathogen-derived elicitors and abiotic stressors, positioning stemar-13-ene biosynthesis within rice's inducible defense arsenal. Chitin oligosaccharides (e.g., N-acetylchitoheptaose), which mimic fungal cell wall components, trigger a signaling cascade involving membrane-bound pattern recognition receptors (OsCERK1), mitogen-activated protein kinases (OsMPK3/6), and the transcription factor OsWRKY53 [4] [6] [9]. This pathway culminates in OsDTC2 promoter activation within 90 minutes post-elicitation [6]. Similarly, UV-B irradiation (280–320 nm) induces OsDTC2 transcription through a distinct signaling pathway involving reactive oxygen species (ROS) and jasmonate signaling intermediates [2] [4]. Comparative transcriptome profiling of blast-resistant rice genotypes reveals that OsDTC2 belongs to the most rapidly induced (Group I) phytoalexin biosynthetic genes, showing >50-fold upregulation within 3 hours post-elicitation [9]. Promoter deletion analyses identified functional W-box (TTGAC[C/T]) and G-box (CACGTG) cis-elements essential for elicitor responsiveness, confirming integration into conserved defense regulons [6].
The induction kinetics of OsDTC2 follow a biphasic pattern that correlates with defense prioritization. In suspension-cultured rice cells treated with chitin elicitors, OsDTC2 transcripts become detectable at 1.5 hours, increase linearly until 8 hours (peak expression: 70-fold induction), and subsequently decline to basal levels by 24 hours [4]. UV-irradiated rice leaves exhibit similar kinetics but with a delayed peak (12 hours), reflecting tissue-specific regulatory nuances [1] [4]. This transient expression pattern aligns precisely with stemar-13-ene accumulation, which peaks 6–8 hours post-elicitation in cell cultures and 12–14 hours in leaves [1] [10]. The mRNA stability (t½ ≈ 45 minutes) ensures rapid signal termination, preventing resource depletion. Notably, resistant rice genotypes (e.g., Gigante Vercelli) exhibit accelerated induction (peak at 4 hours vs. 8 hours in susceptible varieties) and higher amplitude (120-fold vs. 30-fold), suggesting that transcriptional regulation of OsDTC2 contributes to quantitative disease resistance [9].
Table 2: Temporal Dynamics of OsDTC2 Expression and Stemar-13-ene Accumulation
Time Post-Elicitation | OsDTC2 mRNA Level (Fold Induction) | Stemar-13-ene Accumulation | Key Regulatory Events |
---|---|---|---|
0–1.5 hours | Baseline (1×) | Undetectable | Elicitor perception; signaling initiation |
1.5–3 hours | 5–15× | Trace levels | MAPK activation; WRKY transcription factor synthesis |
3–8 hours | 25–70× (peak in cell cultures) | Linear increase | Active transcription; mRNA stabilization |
8–12 hours | 40–50× (decline) | Peak in cell cultures | mRNA degradation; metabolic commitment to oxidation |
12–24 hours | 5–10× | Peak in leaves | Transition to hydroxylation/acylation steps |
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